4-Tritylpiperazin-2-one

Overview

Description

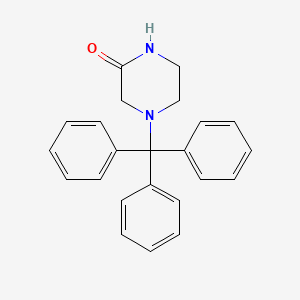

4-Tritylpiperazin-2-one is a piperazin-2-one derivative featuring a trityl (triphenylmethyl) group at the 4-position of the piperazine ring. This compound is of interest in medicinal chemistry due to the steric and electronic properties imparted by the bulky trityl group, which can influence receptor binding, metabolic stability, and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tritylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected to yield the desired piperazin-2-one .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using similar reagents and conditions as described above. The use of continuous flow reactors and parallel solid-phase synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Tritylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the trityl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 4-Tritylpiperazin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, leading to the development of new therapeutic agents .

Medicine: The compound and its derivatives have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. Their ability to modulate biological pathways makes them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Tritylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Tritylpiperazin-2-one with piperazine derivatives sharing functional or structural similarities, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Substituent Variations and Molecular Properties

*Theoretical calculation based on structural analogy.

Key Findings from Research

Steric Effects : The trityl group in this compound introduces significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., methyl or phenyl groups in ). This aligns with observations in arylpiperazines like RTC1 (), where trifluoromethylphenyl groups enhance metabolic stability .

Solubility: Bulky hydrophobic groups (e.g., trityl) typically reduce aqueous solubility. For instance, compound 21 (thiophen-2-yl methanone derivative) exhibited poor solubility due to its aromatic substituents, necessitating formulation adjustments .

Receptor Binding: Piperazinones with planar heterocycles (e.g., thienopyrimidinone in ) show higher affinity for serotonin or dopamine receptors than non-planar analogs. The trityl group’s bulk may limit such interactions but could improve selectivity for sterically tolerant targets.

Properties

IUPAC Name |

4-tritylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c26-22-18-25(17-16-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIWCYAAFLKIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.